7-methoxynaphthalene-2-sulfonyl Chloride
Overview
Description
7-Methoxynaphthalene-2-sulfonyl chloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its chemical stability and reactivity, making it a valuable compound in synthetic chemistry. The molecular formula of this compound is C11H9ClO3S, and it has a molecular weight of 256.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Methoxynaphthalene-2-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 7-methoxynaphthalene with chlorosulfonic acid, which introduces the sulfonyl chloride group onto the aromatic ring . The reaction typically requires controlled temperatures and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize chlorosulfonic acid or sulfur trioxide in the presence of a catalyst to achieve high yields and purity. The reaction is followed by purification steps such as recrystallization or distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Methoxynaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
7-Methoxynaphthalene-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-methoxynaphthalene-2-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-naphthalenesulfonyl chloride: Similar in structure but may have different reactivity and applications.
6-Methoxynaphthalene-2-sulfonyl chloride: Another isomer with distinct chemical properties and uses.
1-Naphthalenesulfonyl chloride: A related compound with a different substitution pattern on the naphthalene ring.
Uniqueness
7-Methoxynaphthalene-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in certain synthetic applications where other sulfonyl chlorides may not be as effective .
Properties
IUPAC Name |
7-methoxynaphthalene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXCZHWVXMIOFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441149 | |
Record name | 7-methoxynaphthalene-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56875-60-6 | |
Record name | 7-Methoxy-2-naphthalenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56875-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-methoxynaphthalene-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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